3-Cyclohexyl-6-methyl-2-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one
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Overview
Description
3-Cyclohexyl-6-methyl-2-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one is an organic compound that belongs to the class of oxazines Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-6-methyl-2-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between a cyclohexyl-substituted amine and a phenyl-substituted aldehyde in the presence of a suitable catalyst can lead to the formation of the oxazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-6-methyl-2-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Cyclohexyl-6-methyl-2-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Cyclohexyl-6-methyl-2-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazines with different substituents, such as:
- 3-Cyclohexyl-6-methyl-2-phenyl-2,3-dihydro-4H-1,3-oxazin-4-one
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
- 2,3-Dihydro-4H-pyran
Uniqueness
What sets this compound apart is its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
81375-56-6 |
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Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
3-cyclohexyl-6-methyl-2-phenyl-2H-1,3-oxazin-4-one |
InChI |
InChI=1S/C17H21NO2/c1-13-12-16(19)18(15-10-6-3-7-11-15)17(20-13)14-8-4-2-5-9-14/h2,4-5,8-9,12,15,17H,3,6-7,10-11H2,1H3 |
InChI Key |
PPZHGPDWGATIBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(O1)C2=CC=CC=C2)C3CCCCC3 |
Origin of Product |
United States |
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